

Physicochemical properties of ralfinamide mesylate powder

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Compound of Interest

Compound Name: *Ralfinamide mesylate*

Cat. No.: *B116664*

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An In-depth Technical Guide on the Physicochemical Properties of **Ralfinamide Mesylate Powder**

Introduction

Ralfinamide mesylate is an investigational multimodal drug molecule, chemically identified as (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate. Developed for its potential therapeutic effects in neuropathic pain and other pain conditions, it functions primarily as a potent sodium (Na⁺) channel blocker.[1][2] Its mechanism also involves the modulation of N-type calcium channels.[3] Ralfinamide exhibits a preferential interaction with inactivated sodium channels and shows a twofold selectivity for tetrodotoxin-resistant (TTX-r) currents over tetrodotoxin-sensitive (TTX-s) currents, which is a key factor in its analgesic properties.[4][5] This document provides a comprehensive overview of the core physicochemical properties of **ralfinamide mesylate** powder for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **ralfinamide mesylate** powder are summarized below. These properties are critical for its formulation, delivery, and overall therapeutic efficacy.

General and Physical Properties

Property	Value	Citation
Chemical Name	(2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate	
CAS Number	202825-45-4	[1][3][4]
Molecular Formula	C ₁₇ H ₁₉ FN ₂ O ₂ · CH ₃ SO ₃ H	[4]
Molecular Weight	398.45 g/mol	[3][4]
Appearance	White to beige powder	
Melting Point	210 °C	[6]
Optical Activity	[α] _D = 10° to 15° (c=1 in acetic acid)	

Solubility Profile

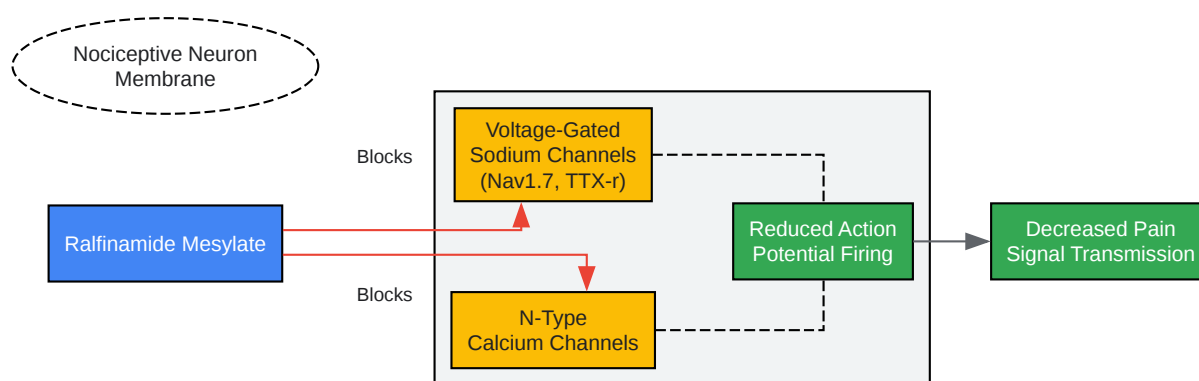
Solvent	Solubility	Citation
Water	>15 mg/mL	
Water	Soluble to 25 mM	[4]
DMSO	Soluble to 100 mM	[4]
DMSO	2 mg/mL (clear solution)	

Purity and Stability

Property	Value	Citation
Purity (Assay)	≥98% (by HPLC)	
Purity	≥99%	[4]
Storage Temperature	2-8°C	
Storage Temperature	+4°C	[4]

Mechanism of Action and Signaling Pathway

Ralfinamide exerts its analgesic effects primarily by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[5][7] Hyperexcitability of these neurons is a key feature of neuropathic pain.[8] Ralfinamide shows a higher potency for channels in an inactivated state and preferentially targets TTX-resistant Na⁺ currents, which are prominently expressed in nociceptive (pain-sensing) neurons.[5][8] Additionally, it acts as an N-type calcium channel blocker, further modulating neuronal excitability and neurotransmitter release.[3]



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Ralfinamide's primary mechanism of action.

Experimental Protocols

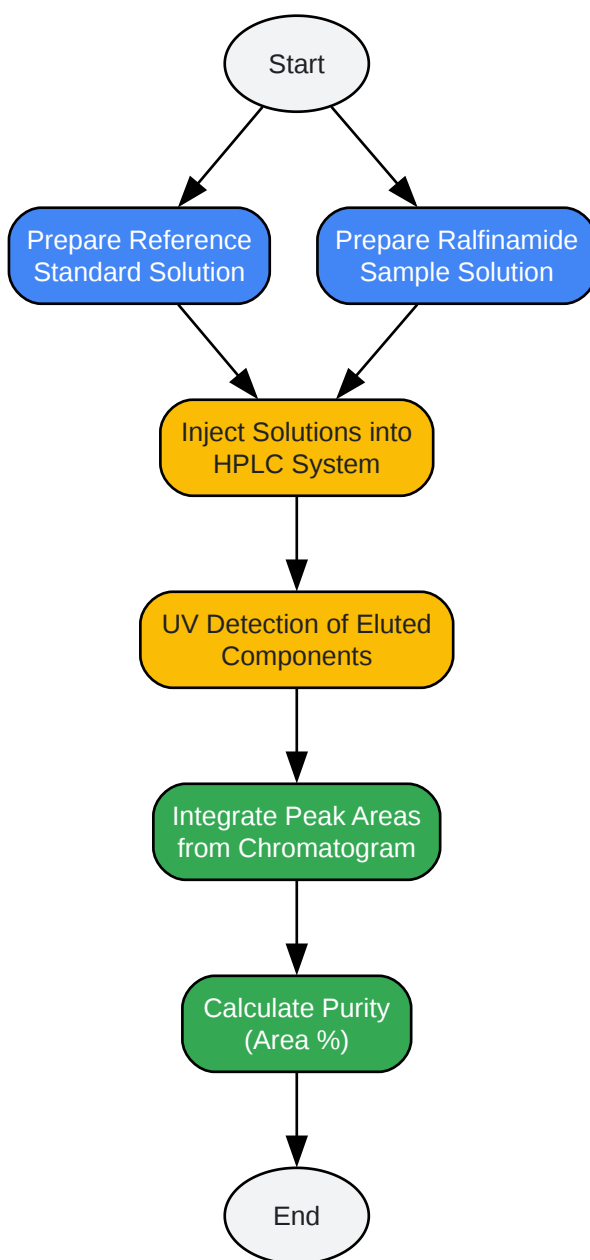
The determination of the physicochemical properties of **ralfinamide mesylate** powder relies on standardized analytical methodologies common in the pharmaceutical industry.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

The purity of **ralfinamide mesylate** is typically assayed using HPLC.

- Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

- Methodology:
 - Standard Preparation: A reference standard of **ralfinamide mesylate** is accurately weighed and dissolved in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
 - Sample Preparation: A sample of the **ralfinamide mesylate** powder is prepared in the same manner as the standard.
 - Chromatography: The standard and sample solutions are injected into the HPLC system. A gradient or isocratic mobile phase is pumped through the column to elute the compound.
 - Detection: A UV detector is used to monitor the column effluent at a specific wavelength.
 - Quantification: The purity is calculated by comparing the peak area of the ralfinamide in the sample chromatogram to the total area of all peaks, or by comparing it against the reference standard peak area.



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General workflow for HPLC purity analysis.

Polymorphism and Crystallinity Analysis

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physicochemical properties, including solubility and stability. A patent for a related compound, safinamide mesylate, describes different crystalline modifications, suggesting that **ralfinamide mesylate** may also exhibit polymorphism.[6]

- Principle: X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing crystalline forms. Each polymorph produces a unique diffraction pattern.
- Methodology:
 - Sample Preparation: A small amount of the **ralfinamide mesylate** powder is gently packed into a sample holder.
 - Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.
 - Pattern Analysis: The resulting XRPD pattern (a plot of intensity vs. 2θ angle) serves as a fingerprint for the crystalline form. The presence of sharp peaks indicates crystalline material, while a broad halo suggests amorphous content.
 - Polymorph Identification: The obtained pattern is compared with reference patterns of known polymorphs to identify the form present in the sample.

Solubility Determination

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.

- Principle: The equilibrium solubility is determined by adding an excess amount of the powder to a specific solvent and measuring the concentration of the dissolved compound after equilibrium is reached.
- Methodology:
 - Sample Preparation: An excess amount of **ralfinamide mesylate** powder is added to a vial containing a known volume of the solvent (e.g., water, DMSO).
 - Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Separation: The resulting suspension is filtered (e.g., using a $0.45\ \mu\text{m}$ filter) or centrifuged to separate the undissolved solid.

- Quantification: The concentration of ralfinamide in the clear supernatant/filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. The result is reported in units like mg/mL or mM.^[4]

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